molecular formula C9H17NO3 B3280172 1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone CAS No. 70979-23-6

1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone

Cat. No. B3280172
M. Wt: 187.24 g/mol
InChI Key: NJCJXKIBQLPVPM-UHFFFAOYSA-N
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Patent
US04237138

Procedure details

N-Acetyl-4-(2,2-diethoxyethoxy)piperidine (12 g.) in 0.5 N hydrochloric acid (50 ml.) was stirred at room temperature overnight. The solution was saturated with sodium chloride and extracted several times with chloroform (total 500 mls.). The chloroform extract was dried (Na2SO4) and the solvent evaporated in vacuo and with a bath temperature below 30° C. The resultant intermediate aldehyde (9.8 g.) was reduced immediately with sodium borohydride (0.75 g.) in ethanol (75 ml.), at pH 6. After stirring for 3 hours at room temperature reduction was complete. Water was then added to the stirred solution and the organic solvent evaporated in vacuo. The residue was taken up in water (30 ml.), extracted with chloroform (10×30 ml.), the combined chloroform extracts dried (Na2SO4) and the solvent evaporated in vacuo. The residue was taken up in water (70 ml.) and washed with petroleum ether (2×10 ml.). The aqueous phase was concentrated to give N-acetyl-4-(2-hydroxyethoxy)piperidine (6.9 g.) characterized spectroscopically. A sample was distilled and had a b.p. of 139°-140° C./0.3 mm.
Name
N-Acetyl-4-(2,2-diethoxyethoxy)piperidine
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([O:10][CH2:11][CH:12](OCC)[O:13]CC)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[Cl-].[Na+]>Cl>[C:1]([N:4]1[CH2:5][CH2:6][CH:7]([O:10][CH2:11][CH2:12][OH:13])[CH2:8][CH2:9]1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
N-Acetyl-4-(2,2-diethoxyethoxy)piperidine
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)OCC(OCC)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at room temperature reduction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with chloroform (total 500 mls.)
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo and with a bath temperature below 30° C
ADDITION
Type
ADDITION
Details
Water was then added to the stirred solution
CUSTOM
Type
CUSTOM
Details
the organic solvent evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (10×30 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined chloroform extracts dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
WASH
Type
WASH
Details
washed with petroleum ether (2×10 ml.)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous phase was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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